molecular formula C22H25N5O2 B14933166 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B14933166
M. Wt: 391.5 g/mol
InChI Key: IQYRPVSDQIXVMO-UHFFFAOYSA-N
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Description

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The indole derivative is then coupled with a piperazine derivative through a series of condensation reactions, often using coupling agents like EDCI or DCC to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carboxamide group can produce amine derivatives .

Scientific Research Applications

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of an indole moiety with a piperazine ring and a carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H25N5O2/c28-21(25-19-6-7-20-18(14-19)8-9-23-20)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28)

InChI Key

IQYRPVSDQIXVMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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